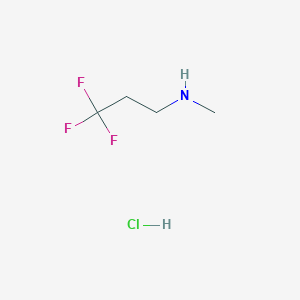![molecular formula C11H14N2O2 B1522208 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1210001-75-4](/img/structure/B1522208.png)
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Overview
Description
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound interacts with its target through a yet-to-be-identified mechanism The oxazolidinone ring and the phenyl group likely play crucial roles The oxazolidinone moiety could participate in hydrogen bonding or other interactions, influencing the target’s function. Meanwhile, the phenyl group might contribute to lipophilicity and receptor binding .
Pharmacokinetics
- Information on absorption is not available. Not reported. Unknown. No data on excretion. The compound’s bioavailability depends on its absorption, distribution, and metabolism, which remain uncharacterized .
Result of Action
The molecular and cellular effects of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one are still under investigation For instance, compound 4e displayed significant inhibitory activity against HL-60 and HeLa cells, leading to S-phase arrest and apoptosis. The exact cellular pathways involved remain to be determined .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Specific details regarding its environmental behavior are lacking .
Properties
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQQJKCCOAPYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


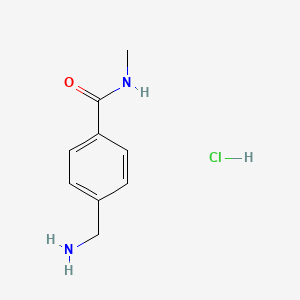
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
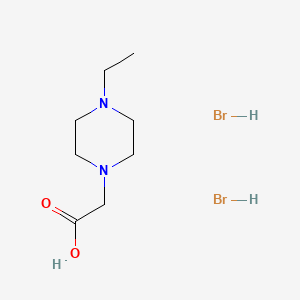
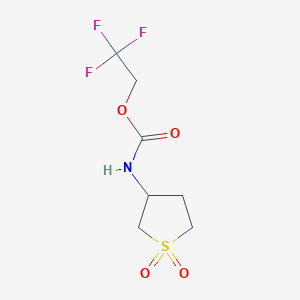
![2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate](/img/structure/B1522133.png)
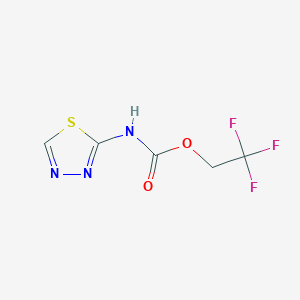
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
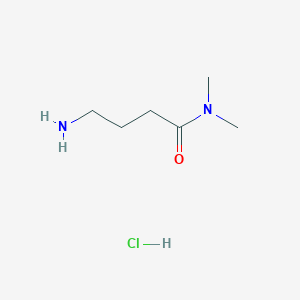
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)
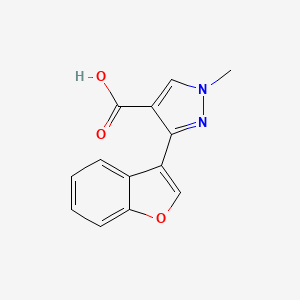
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)
